molecular formula C16H15ClN4O2S B2887443 methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate CAS No. 893915-08-7

methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate

Cat. No.: B2887443
CAS No.: 893915-08-7
M. Wt: 362.83
InChI Key: GZQLCSSMLRUMLC-UHFFFAOYSA-N
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Description

Methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-chlorophenyl substituent at the 1-position, a thioether linkage at the 4-position, and a butanoate ester side chain.

Properties

IUPAC Name

methyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-3-13(16(22)23-2)24-15-12-8-20-21(14(12)18-9-19-15)11-6-4-10(17)5-7-11/h4-9,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQLCSSMLRUMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Position of Chlorine on the Phenyl Group

  • Target Compound : 4-Chlorophenyl at the 1-position.
  • Ethyl 2-((1-(3-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Thio)Propanoate (CAS 893921-56-7): Features a 3-chlorophenyl group and a propanoate ester. This positional isomer may exhibit altered binding affinity due to steric and electronic differences. Molecular weight: 362.8 .
  • N-(4-Acetylphenyl)-2-((1-(3-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Thio)Acetamide (CAS 872861-74-0) : Replaces the ester with an acetamide group and retains a 3-chlorophenyl substituent. Molecular weight: 437.9 .

Key Insight : The 4-chlorophenyl group in the target compound may enhance planar stacking interactions in enzyme binding pockets compared to 3-chlorophenyl analogs, as seen in kinase inhibitors .

Functional Group Modifications

a) Thioether vs. Hydrazone Linkages

  • Target Compound : Thioether (-S-) linkage.
  • Compound VIIa () : Contains a hydrazone (-NH-N=CH-) group instead of a thioether. This derivative demonstrated potent antitumor activity (IC50: 0.326–4.31 µM across 57 cell lines), suggesting that electron-rich linkages enhance cytotoxicity .

b) Ester vs. Amide Groups

  • Target Compound: Butanoate ester.
  • CAS 872861-74-0: Acetamide group.

Analysis :

  • The hydrazone derivative (VIIa) outperforms thioether-based analogs in antitumor activity, likely due to enhanced hydrogen bonding and π-π interactions .
  • Kinase inhibitors (e.g., 4g) with 4-chlorophenyl groups and extended aromatic systems (e.g., quinoline) highlight the importance of bulky substituents for target binding .

Q & A

Basic: How can the synthesis of methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate be optimized for improved yield and purity?

Methodological Answer:

  • Step 1: Reaction Condition Optimization
    Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates. Control temperature (60–80°C) to minimize side reactions .
  • Step 2: Catalyst Selection
    Employ palladium catalysts for coupling reactions or triethylamine as a base to facilitate thioether bond formation .
  • Step 3: Purification
    Utilize column chromatography with gradient elution (hexane/ethyl acetate) for intermediate isolation. Final purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    ¹H and ¹³C NMR to verify substituent positions (e.g., chlorophenyl and thioether groups). Key peaks: δ 7.5–8.2 ppm (aromatic protons), δ 3.7 ppm (methyl ester) .
  • Mass Spectrometry (MS):
    High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragment patterns matching the pyrazolo[3,4-d]pyrimidine core .
  • X-ray Crystallography:
    Resolve crystal structure to validate bond angles and spatial arrangement of functional groups .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage:
    Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the thioether group .
  • Stability Testing:
    Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation <5% under acidic (pH 3) and basic (pH 9) conditions indicates robustness .

Advanced: How can researchers resolve contradictions in reported biological activity (e.g., varying IC₅₀ values) across studies?

Methodological Answer:

  • Assay Validation:
    Replicate experiments using standardized protocols (e.g., FLT3 kinase inhibition assays with ATP concentration fixed at 10 µM) .
  • Cellular Context:
    Compare activity in different cell lines (e.g., MV4-11 leukemia vs. HEK293) to assess cell-type specificity .
  • Compound Stability:
    Pre-test compound integrity in cell culture media via LC-MS to rule out degradation artifacts .

Advanced: What computational strategies can predict the compound’s mechanism of action against kinase targets?

Methodological Answer:

  • Molecular Docking:
    Use AutoDock Vina to model binding to FLT3 or CDK2 active sites. Focus on hydrogen bonding with hinge regions (e.g., pyrimidine N1 interaction with kinase backbone) .
  • Molecular Dynamics (MD) Simulations:
    Simulate ligand-protein complexes (50 ns trajectories) to assess binding stability and identify critical residues (e.g., Lys644 in FLT3) .
  • SAR Analysis:
    Modify the thioether linker or chlorophenyl group to optimize binding affinity. Compare with analogs (e.g., fluorophenyl derivatives) from literature .

Advanced: How to design target-specific analogs with enhanced selectivity for kinase inhibition?

Methodological Answer:

  • Functional Group Modulation:
    Replace the methyl ester with a carboxylic acid to improve solubility and interaction with polar kinase pockets .
  • Bioisosteric Replacement:
    Substitute the thioether with sulfone to enhance metabolic stability while retaining binding affinity .
  • Selectivity Screening:
    Test analogs against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects and refine substituents .

Advanced: What experimental approaches can elucidate the compound’s metabolic pathways?

Methodological Answer:

  • In Vitro Metabolism:
    Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via LC-MS/MS, focusing on oxidative demethylation or thioether sulfoxidation .
  • CYP Enzyme Inhibition:
    Use fluorogenic substrates to assess CYP3A4/2D6 inhibition. IC₅₀ >10 µM suggests low drug-drug interaction risk .
  • In Silico Prediction:
    Apply software like ADMET Predictor™ to estimate clearance and prioritize analogs with favorable pharmacokinetic profiles .

Advanced: How to analyze the compound’s pharmacokinetic (PK) properties in preclinical models?

Methodological Answer:

  • In Vivo PK Studies:
    Administer orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 24h. Quantify via LC-MS/MS to determine AUC, Cₘₐₓ, and half-life .
  • Tissue Distribution:
    Euthanize animals at 24h post-dose. Analyze brain, liver, and kidney homogenates to assess blood-brain barrier penetration and organ accumulation .
  • Metabolite Profiling:
    Identify major metabolites in urine and bile using high-resolution MS .

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